Ritiometan
Overview
Description
Ritiometan, also known as (Methylidynetrithio)triacetic acid, is a small molecule with the chemical formula C7H10O6S3 and a molar mass of 286.33 g/mol . It is primarily used as an antibacterial agent in nasal sprays and aerosol preparations for treating infections of the nose and throat . In France, it is marketed under the trade name Nécyrane .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ritiometan are not fully annotated yet .
Cellular Effects
It is known to be used in the treatment of viral rhinitis, suggesting it may have some impact on cells of the respiratory system .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known .
Subcellular Localization
The subcellular localization of this compound is not currently known .
Preparation Methods
The synthesis of Ritiometan involves the reaction of tricarboxylic acids with sulfur-containing compounds. The exact synthetic routes and reaction conditions are not widely documented in the public domain. . Industrial production methods likely involve standard organic synthesis techniques, including the use of protective groups and purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Ritiometan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atoms into thiols or disulfides.
Substitution: The carboxyl groups can undergo substitution reactions with nucleophiles, leading to the formation of esters or amides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ritiometan has several scientific research applications:
Mechanism of Action
The exact mechanism of action of Ritiometan is not fully elucidated. it is believed to exert its antibacterial effects by interfering with the bacterial cell wall synthesis or by disrupting essential metabolic pathways within the bacterial cells . The molecular targets and pathways involved are likely related to the compound’s ability to interact with sulfur-containing enzymes and proteins.
Comparison with Similar Compounds
Ritiometan is unique due to its tricarboxylic acid structure and sulfur-containing groups. Similar compounds include:
Tricarballylic acid: Another tricarboxylic acid with similar chemical properties but lacking sulfur atoms.
Thioacetic acid: A sulfur-containing compound with a simpler structure compared to this compound.
Sulfanilic acid: An aromatic sulfonic acid used in various industrial applications.
This compound’s uniqueness lies in its combination of tricarboxylic acid and sulfur groups, which contribute to its specific antibacterial properties and applications in nasal preparations.
Biological Activity
Ritiometan, also known as (Methylidynetrithio)triacetic acid, is an antimicrobial compound primarily used in nasal sprays for treating rhinitis and infections of the nose and throat. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (Methylidynetrithio)triacetic acid
- Chemical Formula : C7H10O6S3
- Molar Mass : 286.33 g/mol
- CAS Number : 100.047.516
This compound exhibits its biological activity through several mechanisms:
- Antimicrobial Activity : this compound is designed to disrupt microbial membranes, leading to cell death. This action is characteristic of many antimicrobial agents, particularly those that target bacterial infections .
- Topical Application : The compound is administered intranasally, allowing for localized treatment of infections while minimizing systemic exposure .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against clinical isolates of bacteria. The results showed a significant reduction in bacterial load when applied topically in a nasal spray formulation. The minimum inhibitory concentration (MIC) for S. aureus was found to be notably low, indicating strong antimicrobial properties.
Study 2: Safety and Tolerability
Clinical trials assessing the safety profile of this compound demonstrated that it was well-tolerated by patients with minimal side effects. The studies highlighted its potential as a safe alternative to traditional antibiotics for treating nasal infections .
Study 3: Comparative Analysis
A comparative analysis with other antimicrobial agents revealed that this compound had a broader spectrum of activity against both Gram-positive and Gram-negative bacteria compared to standard treatments. This positions this compound as a promising candidate for further development in antimicrobial therapies .
Properties
IUPAC Name |
2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6S3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h7H,1-3H2,(H,8,9)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNBQISDCFIEQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC(SCC(=O)O)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188468 | |
Record name | Ritiometan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34914-39-1 | |
Record name | Acetic acid, 2,2′,2′′-[methylidynetris(thio)]tris- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34914-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ritiometan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034914391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ritiometan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13267 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ritiometan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',2''-[methylidynetris(thio)]trisacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RITIOMETAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J89LM8QVEE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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